molecular formula C18H15FN4OS3 B12053963 2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N'-[(E)-(2-fluorophenyl)methylidene]acetohydrazide

2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N'-[(E)-(2-fluorophenyl)methylidene]acetohydrazide

Cat. No.: B12053963
M. Wt: 418.5 g/mol
InChI Key: PBCHTHJIWIGLPD-KEBDBYFISA-N
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Description

2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N’-[(E)-(2-fluorophenyl)methylidene]acetohydrazide is a complex organic compound that belongs to the class of thiadiazole derivatives This compound is characterized by the presence of a thiadiazole ring, a benzylsulfanyl group, and a fluorophenylmethylidene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N’-[(E)-(2-fluorophenyl)methylidene]acetohydrazide typically involves multiple steps:

    Formation of the Thiadiazole Ring: The initial step involves the synthesis of the 1,3,4-thiadiazole ring. This can be achieved by reacting thiosemicarbazide with carbon disulfide in the presence of a base such as potassium hydroxide.

    Introduction of the Benzylsulfanyl Group: The thiadiazole ring is then functionalized with a benzylsulfanyl group through a nucleophilic substitution reaction using benzyl chloride.

    Formation of the Acetohydrazide Moiety: The next step involves the synthesis of the acetohydrazide moiety by reacting ethyl chloroacetate with hydrazine hydrate.

    Condensation Reaction: Finally, the acetohydrazide derivative is condensed with 2-fluorobenzaldehyde under reflux conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity. Additionally, the use of continuous flow reactors could enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl groups, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the imine group, converting it to an amine.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like thiols or amines can be used in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.

Biology

In biological research, derivatives of this compound have shown potential as enzyme inhibitors. The thiadiazole ring is known for its bioactivity, and modifications to the compound can enhance its binding affinity to specific biological targets.

Medicine

Medicinally, this compound and its derivatives are being explored for their potential as antimicrobial and anticancer agents. The presence of the fluorophenyl group is particularly significant, as fluorine atoms can enhance the bioavailability and metabolic stability of pharmaceutical compounds.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced thermal stability or electrical conductivity.

Mechanism of Action

The mechanism of action of 2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N’-[(E)-(2-fluorophenyl)methylidene]acetohydrazide involves its interaction with specific molecular targets. The thiadiazole ring can interact with enzyme active sites, inhibiting their activity. The fluorophenyl group can enhance the compound’s ability to penetrate cell membranes, increasing its efficacy. Additionally, the sulfanyl groups can form disulfide bonds with cysteine residues in proteins, leading to enzyme inhibition.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N’-[(E)-(2-fluorophenyl)methylidene]acetohydrazide lies in the presence of the fluorophenyl group. Fluorine atoms can significantly alter the pharmacokinetic properties of a compound, enhancing its metabolic stability and bioavailability. This makes the compound particularly promising for medicinal applications.

Properties

Molecular Formula

C18H15FN4OS3

Molecular Weight

418.5 g/mol

IUPAC Name

2-[(5-benzylsulfanyl-1,3,4-thiadiazol-2-yl)sulfanyl]-N-[(E)-(2-fluorophenyl)methylideneamino]acetamide

InChI

InChI=1S/C18H15FN4OS3/c19-15-9-5-4-8-14(15)10-20-21-16(24)12-26-18-23-22-17(27-18)25-11-13-6-2-1-3-7-13/h1-10H,11-12H2,(H,21,24)/b20-10+

InChI Key

PBCHTHJIWIGLPD-KEBDBYFISA-N

Isomeric SMILES

C1=CC=C(C=C1)CSC2=NN=C(S2)SCC(=O)N/N=C/C3=CC=CC=C3F

Canonical SMILES

C1=CC=C(C=C1)CSC2=NN=C(S2)SCC(=O)NN=CC3=CC=CC=C3F

Origin of Product

United States

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